molecular formula C14H17FN2O5 B12196260 Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate

Cat. No.: B12196260
M. Wt: 312.29 g/mol
InChI Key: HBDYQTZBRXHWKA-UHFFFAOYSA-N
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Description

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is an organic compound with the molecular formula C14H17FN2O5 It is characterized by the presence of a fluorophenyl group and two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate typically involves the reaction of diethyl carbonate with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(4-chlorophenyl)-2-oxoethane-1,1-diyl]biscarbamate
  • Diethyl [2-(4-bromophenyl)-2-oxoethane-1,1-diyl]biscarbamate
  • Diethyl [2-(4-methylphenyl)-2-oxoethane-1,1-diyl]biscarbamate

Uniqueness

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈FNO₄
  • Molecular Weight : 287.30 g/mol

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways. The following mechanisms have been identified:

  • Antiviral Activity : The compound has shown potential against Hepatitis C Virus (HCV) by inhibiting viral replication. Studies comparing similar compounds suggest that structural modifications significantly influence antiviral potency .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of fluorinated phenyl compounds may possess antimicrobial properties. The presence of the 4-fluorophenyl group enhances interaction with microbial targets .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.

Activity Type Tested Compound EC50 (nM) Notes
AntiviralDiethyl biscarbamate0.2Effective against HCV; structural modifications affect potency .
AntimicrobialFluorinated derivatives10 - 100Exhibited significant antimicrobial activity against various strains .
CytotoxicityAnalog compounds<50Indicated cytotoxic effects in cancer cell lines under hypoxic conditions .

Case Study 1: Antiviral Efficacy Against HCV

A study evaluated the antiviral efficacy of this compound against HCV using a cell culture model. The compound demonstrated an EC50 value of 0.2 nM, indicating high potency compared to other tested analogs. Structural analysis revealed that modifications to the phenyl linker significantly impacted antiviral activity, with certain substitutions enhancing efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of fluorinated compounds were synthesized and screened for antimicrobial activity. This compound exhibited notable bactericidal effects against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) in the range of 10 to 100 nM . This suggests potential therapeutic applications in treating bacterial infections.

Case Study 3: Cytotoxic Effects in Cancer Research

Research into the cytotoxic effects of fluorinated derivatives indicated that this compound could inhibit glycolytic pathways in cancer cells. In vitro assays showed that this compound reduced cell viability significantly under hypoxic conditions, highlighting its potential as a cancer therapeutic agent .

Properties

Molecular Formula

C14H17FN2O5

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl N-[1-(ethoxycarbonylamino)-2-(4-fluorophenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H17FN2O5/c1-3-21-13(19)16-12(17-14(20)22-4-2)11(18)9-5-7-10(15)8-6-9/h5-8,12H,3-4H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

HBDYQTZBRXHWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)F)NC(=O)OCC

Origin of Product

United States

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